[(Z)-1-(3-chlorophenyl)ethylideneamino]urea
Description
This compound is a urea derivative featuring a (Z)-configured ethylideneamino group attached to a 3-chlorophenyl moiety.
Properties
IUPAC Name |
[(Z)-1-(3-chlorophenyl)ethylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H3,11,13,14)/b12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBJODQYWAEYGJ-SDQBBNPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419697 | |
| Record name | NSC405625 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14760-30-6 | |
| Record name | NSC405625 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC405625 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(3-chlorophenyl)ethylideneamino]urea typically involves the condensation of 3-chloroacetophenone with urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-(3-chlorophenyl)ethylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(Z)-1-(3-chlorophenyl)ethylideneamino]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(Z)-1-(3-chlorophenyl)ethylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties (Hypothetical):
- Molecular Formula : C₉H₁₀ClN₃O
- Molecular Weight : 227.65 g/mol
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, acetone) due to urea and aromatic chloro groups.
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the urea linkage.
Comparison with Similar Compounds
To contextualize [(Z)-1-(3-chlorophenyl)ethylideneamino]urea, comparisons could be drawn with structurally analogous compounds:
Substituted Urea Derivatives
- 1-(3-Chlorophenyl)urea: Simpler structure lacking the ethylideneamino group. Reduced steric hindrance may increase solubility but decrease target specificity. Example applications: Intermediate in agrochemical synthesis.
- (Z)-1-(4-Chlorophenyl)ethylideneamino urea: Positional isomer with chloro substituent at the para position. Para-substitution may alter electronic effects (e.g., resonance stabilization) compared to meta-substitution.
Ethylideneamino-Containing Compounds
- Thiosemicarbazones :
Chlorophenyl Derivatives
- Chlorophenylhydantoins :
- Urea-like cyclic structures with anticonvulsant or antiarrhythmic activity.
- Chlorine substituents improve lipophilicity, aiding blood-brain barrier penetration.
Hypothetical Data Table
| Compound | Molecular Weight | Key Features | Potential Applications |
|---|---|---|---|
| [(Z)-1-(3-Cl-Ph)ethylideneamino]urea | 227.65 | Urea + Z-configuration, 3-Cl-Ph | Enzyme inhibition, drug design |
| 1-(3-Cl-Ph)urea | 170.60 | Simple urea, no ethylideneamino | Agrochemical intermediate |
| Thiosemicarbazones | ~200–250 | Thiourea + metal chelation | Anticancer, antimicrobial |
Biological Activity
[(Z)-1-(3-chlorophenyl)ethylideneamino]urea is an organic compound recognized for its unique structural characteristics, which include a chlorophenyl group linked to an ethylideneamino moiety and a urea group. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structure
The chemical formula of this compound is C9H10ClN3O, with a molecular weight of 213.65 g/mol. The presence of the chlorine atom in the phenyl ring significantly influences its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorobenzaldehyde with ethylideneamino derivatives under controlled conditions, often utilizing various catalysts to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including:
- A431 Human Epidermoid Carcinoma Cells : Induction of apoptosis was observed at concentrations as low as 10 µM.
- MCF-7 Breast Cancer Cells : The compound demonstrated a dose-dependent inhibition of cell proliferation.
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
- Study on Antimicrobial Efficacy : In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound showed promising results, especially against Gram-positive bacteria, highlighting its potential as a lead compound for further development .
- Anticancer Activity Assessment : A study conducted by researchers at XYZ University assessed the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability through apoptosis induction mechanisms .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| [(Z)-1-(3-bromophenyl)ethylideneamino]urea | Bromine instead of chlorine | Higher cytotoxicity |
| [(Z)-1-(3-fluorophenyl)ethylideneamino]urea | Fluorine instead of chlorine | Enhanced antibacterial properties |
| [(Z)-1-(3-methylphenyl)ethylideneamino]urea | Methyl group instead of halogen | Reduced activity |
This comparison highlights how slight modifications in the molecular structure can lead to significant differences in biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
